Nebramycin II, also known as apramycin sulfate, is an aminoglycoside antibiotic derived from the fermentation of the actinomycete Streptomyces tenebrarius. This organism is notable for producing a complex of eight different aminoglycoside antibiotic components, including nebramycin factors I through VII. The specific factor II is characterized by its unique structural and functional properties, making it effective against a variety of bacterial pathogens, particularly gram-negative bacteria .
The synthesis of nebramycin II involves a fermentation process where Streptomyces tenebrarius is cultured under aerobic conditions. The production begins with the preparation of a suitable culture medium that supports the growth of the microorganism. After sufficient fermentation, the antibiotic complex is isolated through a series of purification steps:
This method allows for the separation of individual nebramycin factors, including nebramycin II, which can be distinguished using chromatographic techniques.
Nebramycin II has a complex molecular structure characterized by its aminoglycoside backbone. It consists of a 4-amino-4-deoxy-D-glucose moiety linked to an octadiose through glycosidic bonds. The molecular formula for apramycin sulfate is CHNOS, with a molecular weight of approximately 539.58 g/mol when considering the free base form .
The structural analysis reveals multiple hydroxyl groups and amino groups that contribute to its solubility and biological activity. The presence of these functional groups is crucial for its interaction with bacterial ribosomes during protein synthesis inhibition.
Nebramycin II participates in various chemical reactions primarily related to its antimicrobial activity. It binds to the 30S ribosomal subunit of bacteria, leading to interference with protein synthesis. This binding mechanism involves:
Additionally, nebramycin II can undergo hydrolysis under alkaline conditions, which may affect its stability and potency .
The mechanism by which nebramycin II exerts its antibacterial effects involves several key processes:
Studies have shown that nebramycin II retains efficacy against resistant strains due to its unique binding properties compared to other aminoglycosides.
Nebramycin II exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications.
Nebramycin II has significant applications in both clinical and agricultural settings:
Streptomyces tenebrarius (reclassified as Streptoalloteichus tenebrarius) serves as the exclusive natural producer of Nebramycin II (apramycin) through a complex biosynthetic pathway. Genomic analysis reveals that this actinomycete harbors multiple biosynthetic gene clusters (BGCs) responsible for producing structurally related aminoglycosides including tobramycin, kanamycin B, and apramycin [7]. The core biosynthetic machinery centers on the enzymatic transformation of glucose-6-phosphate into the essential aminocyclitol precursor 2-deoxystreptamine (2-DOS), which forms the structural foundation of apramycin [7].
The apramycin pathway diverges through the action of key enzymes including AprD4/AprD3, which catalyzes the formation of pseudotrisaccharide intermediates [7]. Metabolic flux studies demonstrate that the organism's central carbon metabolism directly influences antibiotic profiles. Notably, cultivation on glycerol – a more reduced carbon source than glucose – significantly enhances the reduction level of secondary metabolites, increasing the proportion of reduced antibiotics like tobramycin while decreasing kanamycin B carbamate (a hydroxylated analog) by three-fold [1]. This carbon source-mediated shift correlates with altered NADH/NADPH production rates, highlighting the intricate connection between primary metabolism and antibiotic biosynthesis.
Table 1: Key Components of the Nebramycin Complex from Streptomyces tenebrarius
Component | Chemical Name | Structural Relationship to Tobramycin | Relative Proportion in Complex |
---|---|---|---|
Nebramycin Factor II | Apramycin | Structurally distinct bicyclic moiety | ~15-30% |
Nebramycin Factor V' | Carbamoyltobramycin | Carbamoylated tobramycin precursor | ~20-40% |
Nebramycin Factor VI | Kanamycin B carbamate | Differs by hydroxyl group at C6" | ~10-25% |
Nebramycin Factor IV | 6"-Hydroxyneamine | Shared paromamine core | <10% |
The biosynthetic competition for shared precursors creates significant challenges for industrial production. Research confirms that parallel biosynthetic pathways within S. tenebrarius simultaneously drain common intermediates toward apramycin, tobramycin, and kanamycin B biosynthesis [7]. This metabolic competition naturally limits apramycin yield and complicates purification due to structural similarities between components. Genetic evidence further reveals that inactivation of the aprD3-aprD4 genes abolishes both apramycin and tobramycin production while increasing kanamycin B flux, demonstrating the interconnected nature of these pathways [7].
Industrial production of apramycin sulfate has evolved through sophisticated fermentation optimization and genetic engineering approaches designed to maximize yield and purity. Early process development revealed that medium composition profoundly impacts the nebramycin complex ratio. Research demonstrated that high-starch media (M10 and M11 formulations containing dextrin) significantly decreased apramycin production relative to tobramycin in industrial strain Streptoalloteichus tenebrarius 2444 [7]. This carbon source-mediated shift was attributed to altered metabolic fluxes through central carbon metabolism pathways:
Modern optimization employs statistical design methodologies including Plackett-Burman Design (PBD) and Central Composite Design (CCD) to identify critical media components. Key factors influencing aminoglycoside titers include:
Optimal fermentation parameters were established through rigorous experimentation:
Genetic engineering breakthroughs have revolutionized apramycin production. Targeted inactivation of the aprK gene (encoding NDP-octodiose synthase) in S. tenebrarius 2444 completely abolished apramycin biosynthesis without impairing cell viability [7]. When combined with BGC duplication (introducing an additional copy of the tobramycin biosynthetic gene cluster), this approach yielded strain ∆aprK_1-17L, which demonstrated 3-4× increased tobramycin production and eliminated apramycin contamination. These modifications significantly streamlined downstream processing by reducing impurity profiles while maintaining genetic stability without antibiotic selection pressure [7].
Table 2: Genetic Engineering Strategies for Nebramycin Complex Optimization
Strain Modification | Target Gene/Pathway | Effect on Apramycin Production | Effect on Tobramycin Production | Downstream Processing Impact |
---|---|---|---|---|
aprK inactivation (∆aprK) | Apramycin-specific BGC | Completely abolished | Unchanged to slightly increased | Eliminates apramycin purification burden |
BGC duplication in ∆aprK background | Tobramycin biosynthetic genes | Not applicable | 3-4× increase | Increases target antibiotic yield |
aprD3-aprD4 inactivation | Shared modification enzyme | Abolished | Abolished | Increases kanamycin B byproducts |
Carbon source engineering | Central carbon metabolism | Decreased with glycerol/starch | Increased with glycerol/starch | Alters impurity ratios |
The terminology for Nebramycin II has undergone significant evolution reflecting increased chemical understanding. Originally designated "Nebramycin Factor II" following its chromatographic isolation from the nebramycin complex, this component was subsequently identified as a structurally unique aminoglycoside featuring a bicyclic sugar moiety and monosubstituted deoxystreptamine [2] [3]. The transition to the established name "apramycin" occurred when the compound's distinct chemical architecture was fully elucidated, differentiating it from other nebramycin factors like tobramycin (Factor V') and kanamycin B (Factor VI).
Chemical nomenclature further evolved to specify the commercially relevant form: apramycin sulfate (CAS: 65710-07-8). This salt formulation enhances the compound's stability and water solubility, making it suitable for commercial applications. The systematic IUPAC name reflects its structural complexity:
(2R,3R,4S,5S,6S)-2-{[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl]oxy}-5-amino-6-(hydroxymethyl)oxane-3,4-diol sulfate [2] [8].
The molecular formula for the free base is C₂₁H₄₁N₅O₁₁ (molecular weight: 539.58 g/mol), while the sulfate salt is typically represented as C₂₁H₄₁N₅O₁₁·H₂SO₄ (molecular weight: 637.6 g/mol) with variations in hydration state [3] [8]. This compound has acquired several synonyms during its development, including:
Regulatory and scientific publications now predominantly use "apramycin sulfate" to specify the pharmaceutically relevant form. This transition from complex-based nomenclature (Nebramycin II) to specific chemical designation (apramycin sulfate) reflects the compound's established identity distinct from the original nebramycin mixture and facilitates precise scientific communication regarding its properties and applications [2] [3] [8].
Table 3: Nomenclature Evolution Timeline
Era | Designation | Context of Use | Chemical Specificity |
---|---|---|---|
1960s-1970s | Nebramycin Factor II | Initial chromatographic isolation | Complex component identification only |
Late 1970s | Apramycin | Structural elucidation publications | Recognized unique molecular entity |
1980s-present | Apramycin sulfate | Pharmaceutical standardization | Salt specification for commercial forms |
Regulatory | Nebramycin II (historical) | Veterinary pharmacopeias | Legacy designation in some documents |
Table 4: Apramycin Sulfate Compound Nomenclature
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (2R,3R,4S,5S,6S)-2-{[(2R,3S,4R,4aR,6S,7R,8aS)-7-amino-6-{[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy}-4-hydroxy-3-(methylamino)octahydropyrano[3,2-b]pyran-2-yl]oxy}-5-amino-6-(hydroxymethyl)oxane-3,4-diol sulfate |
Common Synonyms | Nebramycin II; Apramycin sulfate; Apramycine; Apramycinum |
CAS Registry Number | 65710-07-8 (sulfate salt); 37321-09-8 (free base) |
Empirical Formula | C₂₁H₄₁N₅O₁₁ · H₂SO₄ (anhydrous sulfate) |
Molecular Weight | 637.6 g/mol (sulfate salt); 539.58 g/mol (free base) |
BSE/TSE Status | BSE/TSE Free |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2